molecular formula C16H25NO B12796560 N-Ethyl-2-phenethylhexanamide CAS No. 6313-21-9

N-Ethyl-2-phenethylhexanamide

Cat. No.: B12796560
CAS No.: 6313-21-9
M. Wt: 247.38 g/mol
InChI Key: QMXLYLJNYOAODE-UHFFFAOYSA-N
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Description

N-Ethyl-2-phenethylhexanamide is an organic compound with the molecular formula C16H25NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-phenethylhexanamide typically involves the reaction of 2-phenethylhexanoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which offers a greener and more sustainable approach to amide synthesis. This method involves the electro-generation of N-heterocyclic carbenes and the anion pool method, which have been shown to produce amides efficiently under electrochemical conditions .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-phenethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-phenethylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2-phenethylhexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their activities. This inhibition occurs through the compound’s interaction with signaling molecules and receptors involved in quorum sensing pathways, thereby disrupting bacterial communication and reducing virulence .

Comparison with Similar Compounds

Similar Compounds

    N-Phenethylhexanamide: Similar structure but lacks the ethyl group on the nitrogen atom.

    N-Methyl-2-phenethylhexanamide: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.

    N-Propyl-2-phenethylhexanamide: Similar structure but has a propyl group on the nitrogen atom.

Uniqueness

N-Ethyl-2-phenethylhexanamide is unique due to its specific structural features, including the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

6313-21-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-ethyl-2-(2-phenylethyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-3-5-11-15(16(18)17-4-2)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)

InChI Key

QMXLYLJNYOAODE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC1=CC=CC=C1)C(=O)NCC

Origin of Product

United States

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